molecular formula C9H13NO B1282906 4-(Aminomethyl)-2,6-dimethylphenol CAS No. 876-15-3

4-(Aminomethyl)-2,6-dimethylphenol

Cat. No. B1282906
CAS RN: 876-15-3
M. Wt: 151.21 g/mol
InChI Key: YZNPLEYSBNPOLB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It is also used as a research tool in characterizing subtypes of the potassium channel .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For example, DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) can be used as a coupling reagent .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve elimination reactions . For example, elimination reactions of 4º-ammonium salts are termed Hofmann eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties include color, density, hardness, melting point, boiling point, and reactivity .

Scientific Research Applications

Unnatural Amino Acid Derivative

“4-(Aminomethyl)-2,6-dimethylphenol” acts as an unnatural amino acid derivative . This application is significant in the field of biochemistry where such derivatives are used to study protein structure and function, or to create novel proteins with altered properties .

Antifibrinolytic Agent

The compound is utilized as a type 2 antifibrinolytic agent . Antifibrinolytics are important in medical research and clinical applications for reducing excessive bleeding by inhibiting the breakdown of fibrin clots .

Organic Synthesis

In organic chemistry, “4-(Aminomethyl)-2,6-dimethylphenol” is employed in the synthesis of various organic compounds. It serves as a building block for creating complex molecules, which can be used in drug development and other chemical research.

Catalysis

This compound is also used as a catalyst in biochemical reactions. Catalysts are crucial in increasing the rate of chemical reactions, which is beneficial in both research settings and industrial processes.

Enzyme Inhibition Studies

The compound has applications in studying the inhibition of enzymes such as monoamine oxidases (MAOs) and cholinesterases (ChEs) . These studies are vital for understanding the mechanisms of action of various drugs and for the development of new therapeutic agents .

Reagent in Biochemical Reactions

Lastly, “4-(Aminomethyl)-2,6-dimethylphenol” is used as a reagent in biochemical reactions. As a reagent, it can react with other compounds to form new products, which is essential in experimental protocols and assay development.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system it interacts with. For example, Gabapentin acts by decreasing activity of a subset of calcium channels .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of a compound. For example, 4-Aminobenzoic acid may form combustible dust concentrations in air and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions of research on a compound depend on its potential applications. For example, directed evolution is a powerful tool for protein engineering and can be used to develop new biomolecules with desired properties .

properties

IUPAC Name

4-(aminomethyl)-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNPLEYSBNPOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546276
Record name 4-(Aminomethyl)-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876-15-3
Record name 4-(Aminomethyl)-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-Hydroxy-3,5-dimethyl-benzaldehyde oxime (1.0 grams, 6.06 mmole) in acetic acid (30 ml) and Zn dust (4.0 grams, 61.2 mmole) was stirred at ˜60° C. for 2 hours. The mixture was filtered through celite, basified by aqueous ammonium hydroxide and extracted with chloroform. The combined extracts were dried over MgSO4, filtered, and concentrated to give a foam (0.90 g). MW 151; MS (m/e) 151 (M+).
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4 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of LiAlH4 (1.51 g, 39.8 mmol) in diethyl ether (40 mL) a solution of 4-hydroxy-3,5-dimethylbenzonitrile (4.89 g, 33.2 mmol) in diethyl ether (20 mL) and THF (10 mL) is added dropwise at rt. The mixture is stirred at rt for 22 h before it is cooled with an ice-bath and carefully treated with water (10 mL), acidified with 25% aq. HCl and diluted with water (30 mL). The mixture is extracted with diethyl ether. The etheral extract is discarded. The aqueous phase is basified to pH˜8 by adding solid NaHCO3, saturated with NaCl, and extracted with diethyl ether followed by EA. The combined organic extracts are dried over MgSO4 and evaporated to leave 4-aminomethyl-2,6-dimethyl-phenol (1.20 g) as a solid. LC-MS: tR=0.51 min, [M+1]+=152.19.
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1.51 g
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reactant
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4.89 g
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40 mL
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20 mL
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10 mL
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30 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Aminomethyl)-2,6-dimethylphenol
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